REACTION_SMILES
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[CH3:22][CH2:23][OH:24].[CH:1]([CH3:2])([CH3:3])[N:4]1[CH:5]2[CH2:6][C:7](=[O:12])[CH2:8][CH:9]1[CH2:10][CH2:11]2.[ClH:19].[NH2:20][OH:21].[cH:13]1[cH:14][cH:15][n:16][cH:17][cH:18]1>>[CH:1]([CH3:2])([CH3:3])[N:4]1[CH:5]2[CH2:6][C:7](=[N:20][OH:21])[CH2:8][CH:9]1[CH2:10][CH2:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)N1C2CCC1CC(=O)C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC(C)N1C2CCC1CC(=NO)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |